1-(difluoromethyl)-5-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a pyran ring
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves several steps. One common method includes the reaction of difluoromethylated pyrazole derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to disruption of cellular respiration in fungi . The compound’s difluoromethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other difluoromethylated pyrazole derivatives, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Benzovindiflupyr: A fungicide with a similar structural motif.
Compared to these compounds, 1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its additional pyran ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14F2N4O4 |
---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14F2N4O4/c1-6-4-9(19-20(6)14(15)16)12(22)18-17-8(3)11-10(21)5-7(2)24-13(11)23/h4-5,14,21H,1-3H3,(H,18,22)/b17-8+ |
InChI Key |
WIVDBNATSCYLDN-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C(F)F)C(=O)N/N=C(\C)/C2=C(C=C(OC2=O)C)O |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)NN=C(C)C2=C(C=C(OC2=O)C)O |
Origin of Product |
United States |
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